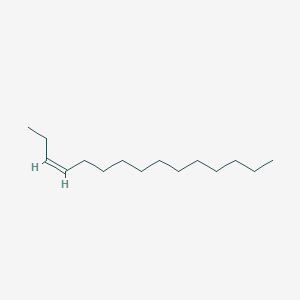

(Z)-3-Pentadecene

Description

(Z)-3-Pentadecene is a monounsaturated hydrocarbon belonging to the alkene family. Its molecular formula is C₁₅H₃₀, with a molecular weight of 217.910 g/mol . The compound features a cis (Z) configuration at the third carbon, where the higher-priority substituents on both carbons of the double bond are on the same side. Its CAS registry number is 20-785-8 , and it has a vapor pressure-related parameter (Vc) of 0.856 . As a nonpolar molecule, it is typically insoluble in water but miscible with organic solvents.

Properties

CAS No. |

65214-04-2 |

|---|---|

Molecular Formula |

C15H30 |

Molecular Weight |

210.40 g/mol |

IUPAC Name |

(Z)-pentadec-3-ene |

InChI |

InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h5,7H,3-4,6,8-15H2,1-2H3/b7-5- |

InChI Key |

WNBDFALPKHFDJO-ALCCZGGFSA-N |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CC |

Canonical SMILES |

CCCCCCCCCCCC=CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadec-3-ene can be synthesized through several methods, including:

Dehydration of Alcohols: One common method involves the dehydration of pentadecan-3-ol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.

Elimination Reactions: Another method is the elimination of hydrogen halides from halogenated pentadecanes. For example, treating 3-chloropentadecane with a strong base like potassium hydroxide can result in the formation of pentadec-3-ene.

Industrial Production Methods

In industrial settings, pentadec-3-ene can be produced through catalytic dehydrogenation of alkanes. This process involves passing pentadecane over a dehydrogenation catalyst at high temperatures, resulting in the formation of the desired alkene.

Chemical Reactions Analysis

Types of Reactions

Pentadec-3-ene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used. For instance, using potassium permanganate can oxidize pentadec-3-ene to pentadecan-3-ol.

Reduction: The double bond in pentadec-3-ene can be reduced to form pentadecane using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

Addition Reactions: Pentadec-3-ene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles. For example, reacting with bromine will yield 3,4-dibromopentadecane.

Polymerization: Under specific conditions, pentadec-3-ene can undergo polymerization to form long-chain polymers.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Addition: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr).

Major Products

Oxidation: Pentadecan-3-ol, pentadecanal, pentadecanoic acid.

Reduction: Pentadecane.

Addition: 3,4-dihalopentadecanes.

Scientific Research Applications

Semiochemical Applications

Semiochemicals are chemical signals that mediate interactions between organisms. (Z)-3-Pentadecene has been identified as a significant semiochemical involved in the hygienic behavior of honey bees, particularly in response to infestations by Varroa destructor, a parasitic mite that affects bee colonies.

Case Study: Honey Bee Behavior

Research demonstrated that this compound can trigger hygienic behavior in honey bees. Specifically, when brood cells infested by Varroa destructor were treated with this compound, a statistically significant increase in the removal rate of infested cells was observed. For instance, cells treated with this compound showed a higher percentage of removal compared to untreated controls, indicating its potential role as a cue for bees to maintain colony health by removing infested brood .

Ecological Interactions

This compound is also involved in ecological interactions beyond honey bees. It has been identified as part of the chemical profile of certain plants and insects, suggesting its role in pollination and plant-insect communication.

Case Study: Pollination Dynamics

In studies focusing on Ophrys insectifera and its pollinator Argogorytes fargeii, this compound was found to be part of a blend of semiochemicals that attract pollinators. The identification of this compound within floral extracts indicates its potential utility in enhancing pollination efficiency and understanding plant-insect interactions .

Industrial Applications

While research on this compound is still emerging, its structural characteristics suggest potential applications in various industrial processes.

Potential Uses

- Lubricants and Greases : Due to its hydrocarbon nature, this compound may serve as a base oil or additive in lubricants.

- Fragrance Industry : Its long-chain structure may provide desirable olfactory properties suitable for fragrance formulations.

- Biocontrol Agents : Given its biological activity as a semiochemical, it could be explored as an environmentally friendly pest management tool.

Summary Table of Applications

Mechanism of Action

The mechanism of action of pentadec-3-ene depends on the specific reaction or application. In chemical reactions, the double bond in pentadec-3-ene acts as a reactive site for various transformations. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of different products. In biological systems, its mechanism of action may involve interactions with cellular membranes or specific enzymes, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Structural and Physical Properties

(Z)-3-Pentadecene shares its molecular formula (C₁₅H₃₀) and weight (217.910 g/mol) with other pentadecene isomers, which differ in double bond position and geometry. Below is a comparative analysis based on available

| Compound | CAS Number | Double Bond Position | Configuration | Molecular Weight (g/mol) | Vc Value |

|---|---|---|---|---|---|

| This compound | 20-785-8 | 3 | Cis (Z) | 217.910 | 0.856 |

| 1-Pentadecene | 13360-61-7 | 1 | - | 217.910 | - |

| 7-Pentadecene | 15430-98-5 | 7 | - | 217.910 | - |

| cis-4-Pentadecene | 18-732-9 | 4 | Cis (Z) | 217.910 | - |

| (E)-3-Pentadecene | 25-922-0 | 3 | Trans (E) | 217.910 | - |

| trans-5-Pentadecene | 57-096-3 | 5 | Trans (E) | 217.910 | - |

| trans-6-Pentadecene | 83-691-3 | 6 | Trans (E) | 217.910 | 0.856 |

Key Observations :

Double Bond Position : Terminal alkenes like 1-Pentadecene are expected to exhibit lower boiling points compared to internal isomers (e.g., 3-, 4-, or 5-Pentadecene) due to reduced van der Waals interactions .

Configuration : The cis (Z) configuration in this compound introduces steric hindrance, making it less thermodynamically stable than its trans (E) counterpart, (E)-3-Pentadecene. This difference impacts melting points, with cis isomers typically having lower melting points due to inefficient crystalline packing .

Vc Values : Both this compound and trans-6-Pentadecene share the same Vc value (0.856), suggesting similar volatility despite structural differences . Data for other isomers are unavailable.

Biological Activity

(Z)-3-Pentadecene, a long-chain unsaturated hydrocarbon, has garnered attention in various biological studies due to its potential applications in pest management, pheromone communication, and neuroprotective properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is an aliphatic compound with the molecular formula . It features a double bond between the third and fourth carbon atoms in the chain, which influences its reactivity and biological interactions. The compound is part of a larger class of alkenes known for their roles in biological systems, particularly in signaling and communication.

1. Pheromonal Communication

Research indicates that this compound may play a role in pheromonal communication among insects. For instance, studies have shown that various pentadecene isomers can influence the behavior of bees and other insects. Specifically, compounds like (Z)-6-pentadecene have been associated with triggering hygienic behaviors in honeybees towards infested brood cells, suggesting that this compound might have similar semiochemical properties .

| Compound | Biological Activity | Reference |

|---|---|---|

| (Z)-6-Pentadecene | Hygienic behavior in bees | |

| This compound | Potential pheromone activity |

Case Study 1: Insect Behavior

A study evaluated the impact of various pentadecene isomers on the hygienic behavior of honeybees. The results indicated that (Z)-6-pentadecene significantly increased the percentage of cells emptied by bees compared to control groups. This suggests that similar long-chain alkenes could influence insect behavior through chemical signaling .

Case Study 2: Neuroprotection

Research on related alkenes has demonstrated their ability to protect neuronal cells from damage induced by corticosterone. Such findings imply that this compound could possess neuroprotective properties, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Research Findings

Recent studies highlight the need for further exploration into the biological activities of this compound:

- Pheromone Activity : While direct evidence for this compound's role as a pheromone is scarce, its structural similarity to other active compounds suggests potential applications in pest control strategies.

- Neuroprotective Potential : The neuroprotective effects observed in related compounds indicate a need for targeted studies on this compound to assess its efficacy and mechanisms in neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.